molecular formula C19H23N3O4S2 B2982351 N-(3-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851783-21-6

N-(3-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2982351
CAS RN: 851783-21-6
M. Wt: 421.53
InChI Key: NDIRUCZKLAIEJB-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s role or use in industry or research .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances .

Scientific Research Applications

Potential in Anti-Inflammatory and Analgesic Activities

Research has indicated that certain derivatives of N-(3-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide may possess anti-inflammatory and analgesic properties. A study by Küçükgüzel et al. (2013) involved synthesizing a series of compounds related to this chemical structure, demonstrating potential anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls (Küçükgüzel et al., 2013).

Anticancer Potential

Another dimension of application includes anticancer activities. Ghorab et al. (2015) synthesized novel sulfonamide derivatives, including compounds structurally related to N-(3-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, showing significant in-vitro anticancer activity against human tumor liver cell line (HEPG-2) (Ghorab et al., 2015).

Antimicrobial Properties

A study by Alsaedi et al. (2019) on novel pyrazolopyrimidine compounds, structurally related to the compound , revealed that some derivatives displayed antimicrobial activities exceeding the activity of reference drugs. This suggests potential applications in developing antimicrobial agents (Alsaedi et al., 2019).

Enzyme Inhibition

Research has also explored the enzyme inhibitory properties of compounds structurally similar to N-(3-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide. For instance, Gul et al. (2016) investigated compounds for their inhibitory effects on carbonic anhydrase, suggesting potential therapeutic applications (Gul et al., 2016).

Implications in Herbicide Development

The compound and its derivatives have also been studied in the context of herbicide development. Singh and Singh (2013) explored the degradation behavior of pyrazosulfuron-ethyl, a related herbicide, in various pH conditions, indicating the environmental considerations in its application (Singh & Singh, 2013).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular processes .

Safety and Hazards

The safety and hazards of a compound are determined through toxicological studies. This can include studying the compound’s effects on various organisms, and determining safe handling procedures .

properties

IUPAC Name

N-[3-(2-ethylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-3-27(23,24)21-17-12-8-11-16(13-17)18-14-19(15-9-6-5-7-10-15)22(20-18)28(25,26)4-2/h5-13,19,21H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIRUCZKLAIEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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